2-(3-Methoxyphenyl)-1,3-thiazole
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Description
2-(3-Methoxyphenyl)-1,3-thiazole, also known as MTZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a thiazole ring and a methoxyphenyl group, making it a versatile compound for chemical synthesis.
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
The compound 2-(3-Methoxyphenyl)-1,3-thiazole, as part of various molecular formations, has been studied for its crystal and molecular structures. In one study, the title molecule exhibited a structure where methoxyphenyl groups are nearly perpendicular to the thiazole ring, forming a three-dimensional architecture through a series of hydrogen bonds and C—H⋯π(ring) interactions (Djafri et al., 2017). Another research analyzed the crystal structure of a similar compound, revealing a non-planar structure with significant intermolecular interactions, suggesting potential as a nonlinear optical (NLO) material (Yahiaoui et al., 2019).
Applications in Organic Electronics
2. Organic Solar Cells
A derivative of 2-(3-Methoxyphenyl)-1,3-thiazole was synthesized and utilized as an electron donor in organic solar cells (OSCs), showing a power conversion efficiency of up to 0.49%. This highlights the compound's potential in enhancing the performance of OSCs through broadening the absorption range (Toumi et al., 2015).
Corrosion Inhibition and Material Protection
3. Corrosion Inhibition
In the field of corrosion science, derivatives of 2-(3-Methoxyphenyl)-1,3-thiazole have been explored as corrosion inhibitors. One study demonstrated the efficiency of such derivatives in protecting mild steel in acid media. The compounds effectively suppressed both anodic and cathodic corrosion processes, acting as mixed-type inhibitors. Quantum chemical parameters correlated well with the experimental data, providing insights into the inhibitory mechanism (Chaitra et al., 2016).
Optoelectronic Properties and Applications
4. Optoelectronic and Photonic Applications
Research into the optoelectronic properties of 2-(3-Methoxyphenyl)-1,3-thiazole derivatives has also been conducted. One study discussed the control of excited-state intramolecular proton transfer (ESIPT) reactions using a thiazolo[5,4-d]thiazole moiety. The compounds exhibited reversible ESIPT, allowing tunable emission from blue to yellow, leading to white-light luminescence. This property was utilized to fabricate a white organic light emitting diode (WOLED), demonstrating the compound's potential in photonics and optoelectronics (Zhang et al., 2016).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVVNZCRMFPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1,3-thiazole |
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